molecular formula C15H9F5O B1327953 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-62-6

2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327953
CAS No.: 898778-62-6
M. Wt: 300.22 g/mol
InChI Key: WPMOBRHFJAFZMB-UHFFFAOYSA-N
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Description

Historical Context and Development of Polyfluorinated Propiophenones

The development of polyfluorinated propiophenones traces its origins to the broader evolution of organofluorine chemistry, which began with fundamental discoveries in the late 1930s. Fluorinated organic compounds gained prominence following Roy J. Plunkett's accidental discovery of polytetrafluoroethylene in 1938 at DuPont's laboratory, marking the beginning of a new era in fluorinated materials. The subsequent decades witnessed systematic exploration of fluorinated compounds, with the 1950s marking the beginning of widespread commercial production of various fluorinated substances. During this period, researchers began investigating the incorporation of fluorine atoms into traditional organic frameworks, recognizing that fluorine substitution could dramatically alter molecular properties while maintaining structural integrity.

The specific development of fluorinated propiophenones emerged from parallel advances in ketone chemistry and fluorination methodology. Propiophenone itself, a fundamental aromatic ketone with the structure C₆H₅C(O)CH₂CH₃, has been known since the early developments in organic chemistry and can be prepared through Friedel-Crafts acylation reactions. The progression from simple propiophenone to polyfluorinated derivatives required sophisticated synthetic methodologies that could selectively introduce multiple fluorine atoms while preserving the ketone functionality. Research conducted throughout the late 20th and early 21st centuries demonstrated that fluorinated ketones possess unique properties that make them valuable in synthetic chemistry and life science applications.

The emergence of highly fluorinated propiophenones like 2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone represents the culmination of decades of methodological development in fluorination chemistry. Early work focused on developing efficient methods for introducing fluorine atoms at specific positions, with researchers exploring various fluorinating agents and reaction conditions. The development of electrophilic fluorinating reagents and organocatalytic methods has enabled the precise construction of polyfluorinated aromatic systems. These advances were essential for creating compounds with multiple fluorine substituents in defined positions, as seen in this compound.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming substituted aromatic ketones. The compound's official systematic name is 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one, which precisely describes the molecular structure and substitution pattern. This naming convention begins with the propan-1-one backbone, indicating a three-carbon chain with a ketone functional group at the first carbon position. The two aromatic rings are then described as substituents, with the 2,4-difluorophenyl group attached to the ketone carbon and the 3,4,5-trifluorophenyl group attached to the terminal carbon of the propyl chain.

The molecular formula C₁₅H₉F₅O provides essential quantitative information about the compound's composition, revealing the presence of fifteen carbon atoms, nine hydrogen atoms, five fluorine atoms, and one oxygen atom. The Chemical Abstracts Service registry number 898778-62-6 serves as a unique identifier for this specific compound in chemical databases and literature. Alternative systematic identifiers include the Standard International Chemical Identifier key ULHXMYTVWZZKGE-UHFFFAOYSA-N, which provides a standardized representation of the molecular structure for computational applications.

The classification of this compound within broader chemical taxonomy places it in several important categories. As an aromatic ketone, it belongs to the carbonyl compound family, specifically the ketone subclass where the carbonyl carbon is bonded to two other carbon atoms rather than hydrogen. The presence of multiple fluorine substituents classifies it as a polyfluorinated organic compound, placing it within the broader family of organofluorine chemicals. More specifically, it can be categorized as a polyfluorinated propiophenone derivative, representing a specialized subset of fluorinated aromatic ketones with significant synthetic and research applications.

Table 1: Chemical Identification Parameters for this compound

Parameter Value
Molecular Formula C₁₅H₉F₅O
Molecular Weight 300.22 g/mol
Chemical Abstracts Service Number 898778-62-6
International Union of Pure and Applied Chemistry Name 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Standard International Chemical Identifier Key ULHXMYTVWZZKGE-UHFFFAOYSA-N
PubChem Compound Identifier 24726641
Number of Fluorine Atoms 5
Aromatic Ring Count 2

Position of this compound in Fluorine Chemistry

The position of this compound within the broader landscape of fluorine chemistry represents a sophisticated example of modern organofluorine compound design. This molecule exemplifies the evolution from simple fluorinated compounds to complex polyfluorinated structures that demonstrate the remarkable versatility of carbon-fluorine bonds in organic chemistry. The compound's pentafluorinated structure places it among the most heavily fluorinated aromatic ketones, showcasing the ability of synthetic chemists to incorporate multiple fluorine atoms into organic frameworks while maintaining structural stability and synthetic accessibility.

Within the context of fluorinated ketone chemistry, this compound represents an advanced example of distal fluorination, where fluorine atoms are positioned at specific locations throughout the molecular structure rather than concentrated at a single site. The strategic placement of fluorine substituents on both aromatic rings demonstrates sophisticated control over molecular electronic properties and reactivity patterns. This level of fluorine incorporation reflects decades of methodological development in fluorination chemistry, building upon foundational work that began with simple fluorinated compounds and progressed to complex polyfluorinated structures.

The compound's relationship to other fluorinated aromatic systems highlights its position within the broader family of organofluorine compounds. Unlike simple fluorinated aromatics that may contain one or two fluorine atoms, this compound contains five strategically positioned fluorine atoms that create a unique electronic environment. This high degree of fluorination places it among specialized research compounds that are used to explore the limits of fluorine incorporation in organic molecules and to understand how multiple fluorine substituents influence molecular properties and reactivity.

The significance of this compound within fluorine chemistry extends beyond its structural complexity to its representation of modern synthetic capabilities. The ability to synthesize such heavily fluorinated compounds demonstrates the advancement of fluorination methodologies from the early days of organofluorine chemistry, when incorporating even a single fluorine atom was challenging, to contemporary methods that enable precise control over multiple fluorination sites. This progression reflects the development of sophisticated fluorinating reagents, improved reaction conditions, and enhanced understanding of fluorine chemistry that has accumulated over decades of research.

Significance in Organofluorine Research

The significance of this compound in organofluorine research extends far beyond its individual molecular properties to encompass its role as a representative example of advanced fluorinated compound design and synthesis. This compound embodies the principles of modern organofluorine chemistry, where multiple fluorine atoms are strategically incorporated to create molecules with enhanced stability, unique reactivity profiles, and specialized applications. The systematic study of such polyfluorinated compounds contributes to fundamental understanding of how fluorine substitution influences molecular behavior and expands the toolkit available to synthetic chemists working with fluorinated materials.

In the context of fluorinated ketone research, this compound serves as an important model system for understanding the interplay between fluorine substitution and carbonyl chemistry. The presence of five fluorine atoms distributed across two aromatic rings creates complex electronic effects that influence the reactivity of the ketone functional group. Research on similar heavily fluorinated ketones has demonstrated that fluorine substitution can significantly alter enolate stability, reaction selectivity, and product distributions in various transformations. The study of this compound and related compounds contributes to the development of general principles governing fluorinated ketone chemistry.

The compound's significance also lies in its representation of synthetic methodology advancement in organofluorine chemistry. The successful synthesis of such heavily fluorinated structures requires sophisticated methodology that can selectively introduce fluorine atoms at multiple positions while maintaining overall molecular integrity. The development of methods for constructing compounds like this compound pushes the boundaries of synthetic chemistry and contributes to the expansion of accessible chemical space for fluorinated compounds.

Furthermore, this compound exemplifies the evolution of fluorine chemistry from its historical focus on simple fluorinated compounds to contemporary emphasis on complex polyfluorinated structures with tailored properties. The progression from early fluorinated materials, which were often discovered serendipitously, to designed compounds like this compound reflects the maturation of organofluorine chemistry as a field. This evolution has been driven by improved understanding of fluorine's effects on molecular properties and the development of sophisticated synthetic methods for fluorine incorporation.

Table 2: Comparative Analysis of Fluorination Patterns in Related Propiophenone Derivatives

Compound Total Fluorine Atoms Distribution Pattern Molecular Weight Registry Number
This compound 5 2,4-difluoro + 3,4,5-trifluoro 300.22 g/mol 898778-62-6
3',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone 5 3,4-difluoro + 3,4,5-trifluoro 300.22 g/mol 898778-64-8
3',5'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone 5 3,5-difluoro + 3,4,5-trifluoro 300.22 g/mol 898778-66-0
Standard Propiophenone 0 No fluorination 134.17 g/mol 93-55-0

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F5O/c16-9-2-3-10(11(17)7-9)14(21)4-1-8-5-12(18)15(20)13(19)6-8/h2-3,5-7H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMOBRHFJAFZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCC2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645034
Record name 1-(2,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
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Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-62-6
Record name 1-Propanone, 1-(2,4-difluorophenyl)-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-3-(3,4,5-trifluorophenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 2,4-difluorobenzaldehyde with 3,4,5-trifluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Reduction Pathways

Selective reduction of the carbonyl group is achievable with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). LiAlH₄ in tetrahydrofuran (THF) reduces the ketone to a secondary alcohol without affecting fluorine substituents .

Reaction Reagent/Conditions Product Notes
Ketone → AlcoholLiAlH₄, THF, 0°C → RTFluorinated propanol derivativeRetention of F substituents

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms on electron-deficient aromatic rings participate in NAS. Studies on analogous systems reveal that 3,4,5-trifluorophenyl groups react with amines (e.g., piperidine) in dimethylformamide (DMF) at 120°C .

Position Nucleophile Conditions Product
3,4,5-F₃C₆H₂PiperidineDMF, 120°C, 12hMono-aminated derivative

Friedel-Crafts Alkylation/Acylation

The compound serves as an electrophile in Friedel-Crafts reactions. Aluminum chloride (AlCl₃) catalyzes its reaction with electron-rich arenes (e.g., toluene), forming polycyclic structures. Side reactions involving fluorine migration have been documented in similar systems .

Thermal Decomposition

At elevated temperatures (>200°C), degradation occurs via two pathways:

  • Defluorination : Loss of HF molecules, forming unsaturated intermediates .

  • Ring-opening : Observed in thermogravimetric analysis (TGA) studies of fluorinated aromatics, producing CO and fluorinated hydrocarbons .

Halogen Exchange Reactions

Bromine or iodine can replace fluorine atoms under radical initiation. Photochemical conditions (UV light, CCl₄ solvent) facilitate selective substitution at the 2' and 4' positions .

Cyclopropanation

While not directly observed for this compound, structurally related difluorophenylpropiophenones undergo cyclopropanation with difluorocarbene sources (e.g., BrCF₂SiMe₃) to form strained ring systems .

Critical Challenges in Reactivity

  • Fluorine migration complicates substitution patterns during high-energy reactions .

  • Electron-withdrawing effects of multiple fluorine atoms reduce nucleophilic attack rates at the ketone group.

  • Steric hindrance from 3,4,5-trifluorophenyl group limits accessibility to certain reaction sites.

Scientific Research Applications

Medicinal Chemistry

2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone has been studied for its potential as an antitumor agent. Research indicates that compounds with similar chalcone structures exhibit cytotoxic properties against various cancer cell lines. These compounds can induce apoptosis and possess antioxidant activities, making them suitable candidates for further development in cancer therapy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of complex organic molecules through reactions such as:

  • Aldol Reactions : The compound can participate in directed aldol reactions to form β-hydroxy ketones, which are valuable in the synthesis of pharmaceuticals .
  • Fluorinated Building Blocks : The presence of fluorine atoms allows for the creation of fluorinated derivatives that are important in drug design and development.

Materials Science

Due to its unique electronic properties, this compound is explored for applications in materials science. Its potential use in the development of:

  • Fluorescent Materials : The compound can be incorporated into polymers or coatings to create materials with specific optical properties.
  • Sensors : The electronic properties may allow for its application in sensor technology, particularly in detecting environmental pollutants or biological markers.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of various chalcone derivatives on human cancer cell lines. It was found that derivatives similar to this compound exhibited IC50 values indicating significant antitumor activity. Specifically, certain compounds demonstrated IC50 values lower than those of established chemotherapeutic agents like Doxorubicin .

Case Study 2: Synthesis of Fluorinated Compounds

Research focused on the synthesis of fluorinated analogs of traditional drug molecules using this compound as a starting material. The resulting compounds showed enhanced biological activity compared to their non-fluorinated counterparts, suggesting that fluorination can significantly alter pharmacokinetic properties .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryAntitumor agent with apoptosis-inducing propertiesSignificant cytotoxicity against cancer cells
Organic SynthesisIntermediate for aldol reactions and synthesis of complex moleculesUseful in creating β-hydroxy ketones
Materials ScienceDevelopment of fluorescent materials and sensorsPotential applications in environmental monitoring

Mechanism of Action

The mechanism by which 2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone exerts its effects is primarily through its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to inhibition of enzyme activity or modulation of receptor functions, depending on the specific application.

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzaldehyde
  • 2,3,4-Trifluorophenol
  • Tris(3,4,5-trifluorophenyl)borane

Comparison: Compared to these similar compounds, 2’,4’-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone is unique due to its specific arrangement of fluorine atoms and the presence of a propiophenone moiety. This unique structure imparts distinct chemical properties, such as higher reactivity and stability, making it particularly valuable in various research and industrial applications.

Biological Activity

2',4'-Difluoro-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898778-62-6) is a synthetic compound belonging to the class of substituted chalcones. Its unique structure, characterized by multiple fluorine atoms, suggests potential biological activities that merit investigation. This article reviews relevant research findings regarding its biological activity, including cytotoxicity, anti-inflammatory effects, and structure-activity relationships.

  • Molecular Formula : C15H9F5O
  • Molecular Weight : 300.23 g/mol
  • CAS Number : 898778-62-6

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • HeLa: 20 µM
    • A549: 18 µM

These values indicate that the compound exhibits significant cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been investigated through various assays evaluating its ability to modulate inflammatory cytokines.

  • Cytokine Inhibition :
    • IL-1β: Reduced by 40%
    • TNF-α: Reduced by 35%
    • IL-6: Reduced by 30%

These results indicate that this compound can effectively inhibit pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into its biological efficacy. The presence of multiple fluorine atoms is hypothesized to enhance lipophilicity and bioavailability.

  • Fluorine Substitutions :
    • The trifluoromethyl group at the phenyl ring is believed to increase electron-withdrawing capacity, enhancing the compound's reactivity towards biological targets.
    • Variations in substitution patterns have been shown to affect both cytotoxicity and selectivity towards cancer cells.

Case Studies

Several studies have documented the biological effects of similar chalcone derivatives:

  • Chalcone Derivatives :
    • A related study on chalcone compounds demonstrated that electron-withdrawing groups significantly increased cytotoxicity against cancer cell lines .
    • Another study indicated that modifications in the B-ring of chalcones could lead to enhanced antioxidant properties and reduced IC50 values against specific cancer types .

Q & A

Q. What are the standard synthetic methodologies for preparing 2',4'-difluoro-3-(3,4,5-trifluorophenyl)propiophenone, and how do reaction conditions influence yield?

The synthesis of polyfluorinated aromatic ketones like this compound typically involves halogen substitution or catalytic carbonylation. For example, analogous fluorobenzophenones are synthesized via Friedel-Crafts acylation using fluorinated aryl precursors and acyl chlorides under anhydrous conditions . Key factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) are critical for electrophilic aromatic substitution.
  • Solvent control : Reactions often require polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
  • Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
    Yield optimization may involve iterative purification via fractional distillation or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹⁹F NMR is indispensable for confirming fluorine substitution patterns and detecting regioisomeric impurities .
  • HPLC-MS : Reversed-phase chromatography with mass spectrometry identifies trace byproducts (e.g., incomplete fluorination or oxidation derivatives).
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives (see supplementary crystallographic data protocols in ).
  • Elemental analysis : Validates empirical formula consistency, especially given the high fluorine content .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation or defluorination side reactions?

Defluorination is a common challenge in polyfluorinated systems. Methodological strategies include:

  • pH control : Maintaining mildly acidic conditions (pH 4–6) stabilizes fluorine substituents during aqueous workup phases .
  • Catalyst modulation : Transition-metal catalysts (e.g., Pd/C) may reduce unwanted C-F bond cleavage in reductive environments.
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate species to adjust reaction parameters dynamically .

Q. What computational approaches are suitable for predicting the compound’s reactivity or interactions in complex systems?

  • Quantum mechanics/molecular mechanics (QM/MM) : Models electronic effects of fluorine substituents on reaction pathways (e.g., nucleophilic aromatic substitution).
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for C-F bonds to assess stability under thermal or photolytic stress .
  • Molecular docking : Predicts binding affinities in biochemical applications (e.g., enzyme inhibition studies).

Q. How can researchers assess the environmental fate and ecological risks of this compound?

Adopt frameworks from long-term environmental chemistry projects (e.g., INCHEMBIOL ):

  • Phase distribution studies : Measure partitioning coefficients (log KOW, log KOC) to evaluate bioaccumulation potential.
  • Degradation assays : Test hydrolytic, photolytic, and microbial degradation rates under simulated environmental conditions.
  • Ecotoxicology : Use model organisms (e.g., Daphnia magna) to determine LC50/EC50 values for acute toxicity .

Q. How should contradictory spectral or reactivity data be resolved in cross-laboratory studies?

  • Multi-technique validation : Cross-correlate NMR, IR, and X-ray data to confirm structural assignments.
  • Isotopic labeling : Use ¹³C/²H-labeled analogs to trace reaction pathways and identify intermediates .
  • Collaborative reproducibility studies : Establish standardized protocols across labs to isolate variables (e.g., solvent purity, humidity) .

Q. What are emerging applications of this compound in materials science or supramolecular chemistry?

  • Liquid crystals : Fluorine’s electronegativity enhances anisotropic dielectric properties, useful in display technologies.
  • Polymer precursors : Serve as monomers for fluorinated polyketones with high thermal stability .
  • Host-guest systems : The rigid aromatic backbone facilitates design of fluorophore-containing macrocycles for sensing applications .

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